Copper(II) 3,5-diisopropylsalicylate hydrate

Catalog No.
S1796333
CAS No.
123334-28-1
M.F
C52H70Cu2O13
M. Wt
1030.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) 3,5-diisopropylsalicylate hydrate

CAS Number

123334-28-1

Product Name

Copper(II) 3,5-diisopropylsalicylate hydrate

IUPAC Name

dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate;hydrate

Molecular Formula

C52H70Cu2O13

Molecular Weight

1030.2 g/mol

InChI

InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4

InChI Key

LXTUNHBCYCYLJT-UHFFFAOYSA-J

SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.O.[Cu+2].[Cu+2]
  • Biomimetic Chemistry

    The structure of Cu(DIP)2•xH2O shares similarities with certain metalloenzymes, which are enzymes that utilize metal ions for their catalytic activity. Research on other copper salicylate complexes suggests potential for mimicking the active sites of these enzymes for applications in drug design and understanding biological processes [].

  • Anti-inflammatory and Anticonvulsant Activity

    Studies on related copper complexes containing disalicylate ligands have shown anti-inflammatory and anticonvulsant properties []. This suggests that Cu(DIP)2•xH2O could be a candidate for further investigation in these areas.

  • Catalysis

    Copper complexes are known for their catalytic abilities in various organic reactions. The specific catalytic properties of Cu(DIP)2•xH2O would require further research, but its structure suggests potential for exploration in this field.

  • Antimicrobial activity: Some studies have investigated the potential of copper(II) salicylate complexes to inhibit the growth of bacteria and fungi.

Molecular Structure Analysis

  • Central metal ion: Copper(II) ion (Cu2+) sits at the center.
  • Bidentate ligands: Two Dip ligands surround the Cu2+ ion. Each Dip ligand binds to the copper ion through two oxygen atoms from its carboxylate and hydroxyl groups, forming a five-membered ring with the Cu2+ ion [].
  • Hydrated form: Water molecules (H2O) are loosely attached to the complex, with the exact number (x) varying depending on the preparation conditions [].

Chemical Reactions Analysis

  • Synthesis: These complexes can be synthesized by reacting copper(II) salts with sodium salicylate under specific conditions.
  • Ligand exchange: The Dip ligands in CuDisal hydrate can potentially be replaced by other bidentate ligands under appropriate reaction conditions.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

1028.340837 g/mol

Monoisotopic Mass

1028.340837 g/mol

Heavy Atom Count

67

Dates

Modify: 2024-04-14

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